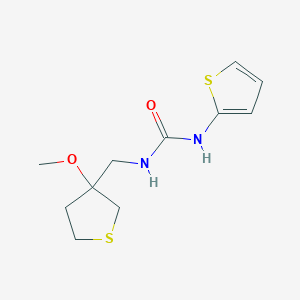
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has been studied extensively for its various biological activities.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, aiming to optimize pharmacophoric interactions for potential therapeutic applications (Vidaluc et al., 1995).
Corrosion Inhibition by Urea Derivatives
Research investigated the corrosion inhibition efficiency of certain urea derivatives on mild steel in acidic conditions, revealing their potential as effective corrosion inhibitors (Bahrami & Hosseini, 2012).
Rheology and Gelation Tuning by Anion Interaction
A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated how the rheology and morphology of hydrogels can be tuned through anion interactions, indicating applications in material science for designing gels with specific physical properties (Lloyd & Steed, 2011).
Enzymatic Acylation in Green Chemistry
Enzymatic acylation of nucleosides was achieved with high regioselectivity, showcasing the application of biocatalysis in green chemistry and organic synthesis (Simeó et al., 2009).
Photodegradation and Hydrolysis of Pesticides
A detailed examination of the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water provides valuable information for environmental science, highlighting the stability and breakdown of chemical compounds under various conditions (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-15-11(4-6-16-8-11)7-12-10(14)13-9-3-2-5-17-9/h2-3,5H,4,6-8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRSDUOWCYBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


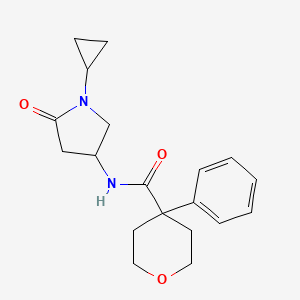

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)
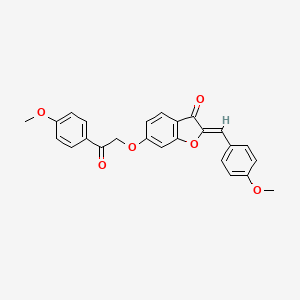
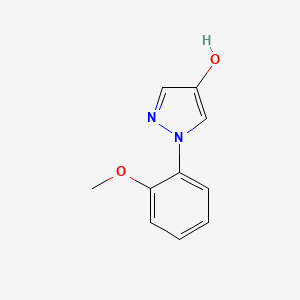

![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)
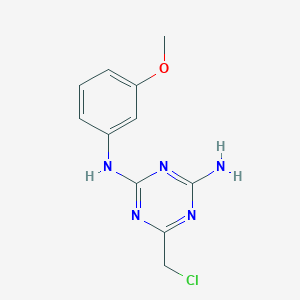

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)